

thermochemical properties of 2-Anthraquinonecarboxylic acid

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Compound of Interest

Compound Name: 2-Anthraquinonecarboxylic acid

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An In-depth Technical Guide to the Thermochemical Properties of 2-Anthraquinonecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available thermochemical and physicochemical properties of **2-Anthraquinonecarboxylic acid** (AQCA). While core data such as the standard enthalpy of formation remains undetermined in publicly accessible literature, this guide summarizes key experimentally derived values related to its phase transitions and solubility. Furthermore, it outlines the standard experimental protocols, including thermal analysis and combustion calorimetry, that are necessary to establish a complete thermochemical profile for this compound. The fundamental thermodynamic relationships governing these properties are also discussed and visualized to provide a complete conceptual framework.

Introduction

2-Anthraquinonecarboxylic acid (CAS No: 117-78-2), a derivative of anthraquinone, is a molecule of significant interest in various scientific fields. Its rigid, planar structure and functional groups make it a candidate for applications ranging from novel materials science to a scaffold in drug design. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is critical for predicting its stability, reactivity, and behavior in different environments. This data is indispensable for process

optimization in chemical synthesis, formulation development in pharmaceuticals, and ensuring safety and efficacy in its applications.

Physicochemical Properties

The fundamental physicochemical properties of **2-Anthraquinonecarboxylic acid** provide a baseline for its handling and application. These properties are summarized in the table below.

Property	Value
IUPAC Name	9,10-dioxoanthracene-2-carboxylic acid
Molecular Formula	C ₁₅ H ₈ O ₄
Molecular Weight	252.22 g/mol
Melting Point	287-289 °C
Boiling Point (Estimate)	355.4 °C
Density (Estimate)	1.469 g/cm ³

Experimentally Determined Thermochemical Data

Detailed experimental investigation into the thermochemical properties of **2-Anthraquinonecarboxylic acid** is limited. However, a key study by Chiang et al. provides valuable data regarding its thermal behavior, particularly its sublimation, solubility, and the desolvation of a methanolic solvate.^[1] These experimentally determined parameters are crucial for understanding the compound's phase transitions and energetic requirements for dissolution and sublimation.

Thermochemical Parameter	Value	Associated Process
Heat of Solution	32.7 kJ/mol	Dissolution of AQCA in water
Activation Energy of Desolvation	425.8 kJ/mol	Removal of methanol from a methanolic solvate crystal
Activation Energy of Sublimation	182.7 kJ/mol	Sublimation from solid to gas phase

Core Thermochemical Properties: A Data Gap

Despite the importance of this molecule, core thermochemical data points, including the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and standard Gibbs free energy of formation ($\Delta_f G^\circ$), for **2-Anthraquinonecarboxylic acid** are not readily available in the surveyed scientific literature.

For context, the parent compound, 9,10-Anthraquinone ($C_{14}H_8O_2$), has a documented standard enthalpy of formation ($\Delta_f H^\circ_{\text{solid}}$) in the NIST Chemistry WebBook.^[2] However, it is critical to note that this value does not account for the presence and energetic contribution of the carboxylic acid group in **2-Anthraquinonecarboxylic acid** and should not be used as a substitute. The determination of these fundamental properties requires specific experimental procedures as outlined in the following section.

Experimental Protocols

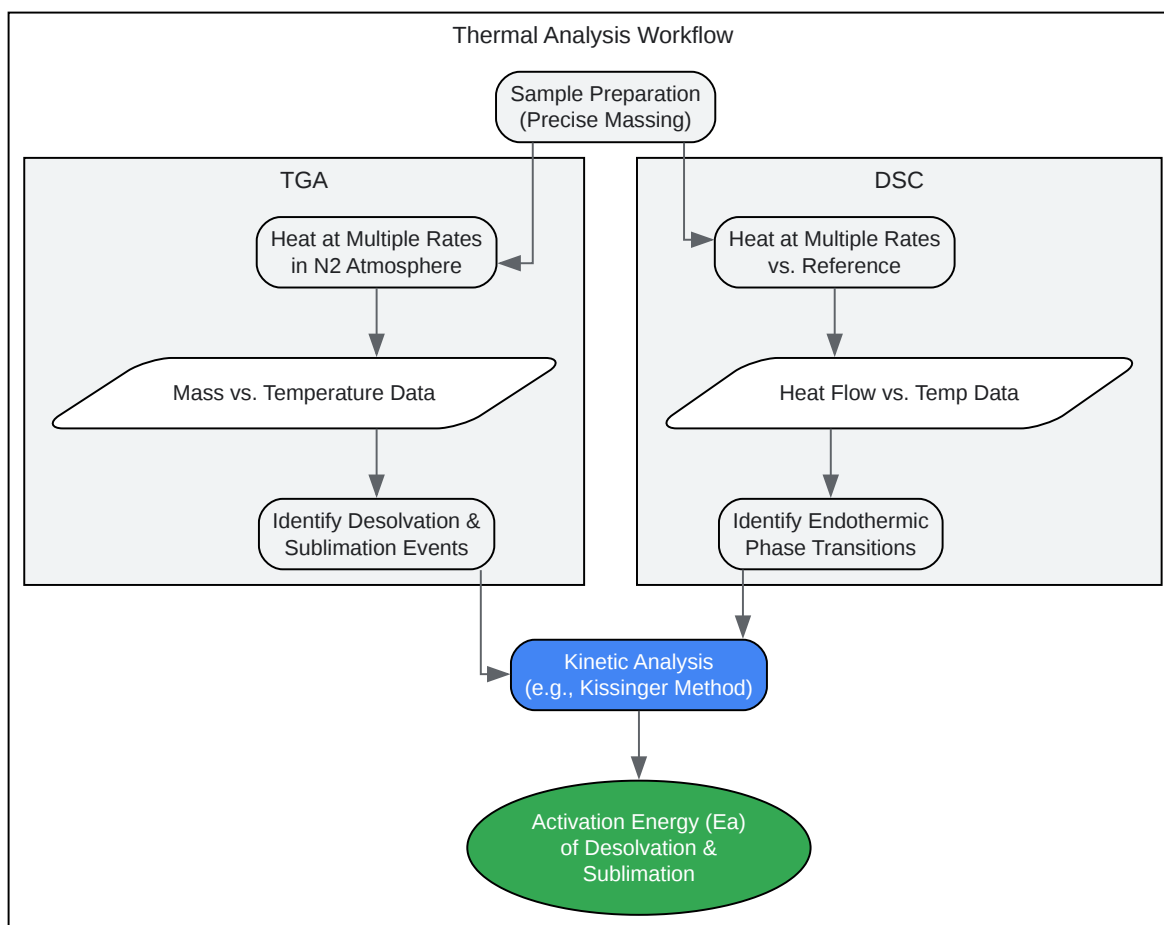
To address the existing data gaps, specific experimental methodologies are required. The following sections detail the protocols for determining both phase-transition energetics and core thermochemical properties.

Thermal Analysis for Phase Transitions

The determination of the activation energies of desolvation and sublimation, as reported by Chiang et al., involves the use of thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).^[1]

Methodology:

- **Sample Preparation:** A precise mass of **2-Anthraquinonecarboxylic acid** (typically 1-10 mg) is placed into an appropriate crucible (e.g., aluminum or platinum).
- **Thermogravimetric Analysis (TGA):** The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The instrument records the mass of the sample as a function of temperature. A mass loss event between 70-100 °C would indicate desolvation, while mass loss at higher temperatures (>250 °C) corresponds to sublimation or decomposition.^[1]
- **Differential Scanning Calorimetry (DSC):** The sample is heated in a DSC instrument alongside an empty reference crucible. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic peaks on the resulting thermogram correspond to phase transitions such as melting, desolvation, and sublimation.
- **Kinetic Analysis:** To determine the activation energy of these processes, the experiments are typically repeated at several different heating rates. The resulting data can then be analyzed using kinetic models (e.g., the Kissinger or Ozawa-Flynn-Wall method) to calculate the activation energy (E_a).



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Fig 1. Experimental workflow for thermal analysis.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is most accurately determined from the enthalpy of combustion ($\Delta_c H^\circ$), measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A pellet of known mass of **2-Anthraquinonecarboxylic acid** is prepared.
- **Calorimeter Setup:** The pellet is placed in a sample holder inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample. The bomb is then sealed and pressurized with pure oxygen (typically to ~30 atm).
- **Combustion:** The bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The sample is ignited by passing a current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is monitored with high precision. The total heat released by the combustion reaction is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system.
- **Corrections:** Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
- **Calculation:** The constant-volume energy of combustion ($\Delta_c U$) is calculated. This is then converted to the standard enthalpy of combustion ($\Delta_c H^\circ$). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O), the standard enthalpy of formation of **2-Anthraquinonecarboxylic acid** is calculated.

Determination of Heat Capacity via Adiabatic Calorimetry

The heat capacity (C_p) and its temperature dependence are determined using an adiabatic calorimeter, which is essential for calculating entropy and changes in enthalpy and Gibbs free energy at different temperatures.

Methodology:

- **Sample Loading:** A precisely weighed sample of **2-Anthraquinonecarboxylic acid** is sealed in a sample vessel within the calorimeter.

- **Calorimeter Environment:** The calorimeter is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). The sample chamber is maintained under high vacuum.
- **Heating and Measurement:** A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured precisely.
- **Adiabatic Control:** During heating, the temperature of a surrounding radiation shield is continuously adjusted to match the sample temperature, minimizing any heat loss from the sample to its surroundings (maintaining adiabatic conditions).
- **Data Collection:** This process is repeated in small temperature increments over the entire desired temperature range (e.g., from 78 K to 400 K).^[3] The heat capacity at each temperature is calculated from the energy input and the measured temperature change.

Fundamental Thermodynamic Relationships

The core thermochemical properties are intrinsically linked. The feasibility of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is defined by the change in enthalpy (ΔH) and the change in entropy (ΔS).

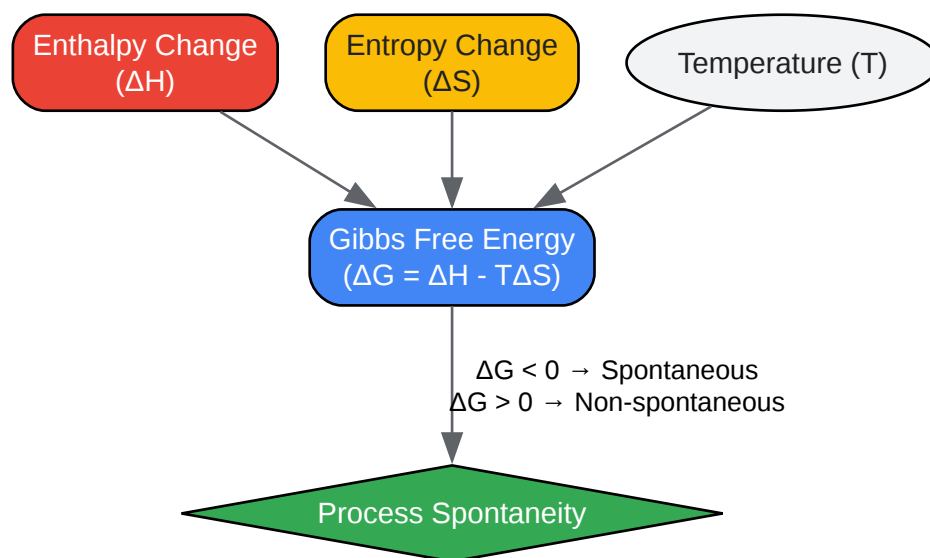
$$\Delta G = \Delta H - T\Delta S$$

Where:

- ΔG (Gibbs Free Energy): The energy available to do useful work. A negative value indicates a spontaneous process.
- ΔH (Enthalpy): The heat absorbed or released by the system. A negative value (exothermic) contributes to spontaneity.
- ΔS (Entropy): The change in disorder or randomness of the system. A positive value contributes to spontaneity.
- T : The absolute temperature in Kelvin.

This fundamental relationship underscores why the experimental determination of both ΔH (from combustion calorimetry) and S° (from heat capacity measurements) is essential for

predicting the behavior of **2-Anthraquinonecarboxylic acid**.



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Fig 2. Relationship of core thermodynamic properties.

Conclusion

This guide consolidates the known thermochemical data for **2-Anthraquinonecarboxylic acid**, which is currently centered on its phase-change behavior and solubility.^[1] A significant gap exists in the scientific literature concerning its fundamental thermochemical properties, namely the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. The establishment of this foundational data through rigorous experimental work, utilizing techniques such as bomb calorimetry and adiabatic calorimetry, is a necessary next step. A complete thermochemical profile will empower researchers, chemists, and drug development professionals to more accurately model, predict, and control the behavior of this promising compound in a wide array of applications.

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